![molecular formula C25H30N2O2 B2946403 (E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide CAS No. 477972-56-8](/img/structure/B2946403.png)
(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide
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Description
(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide, also known as BOA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. BOA is a member of the enamide family of compounds and has been found to exhibit potent biological activities, making it a promising candidate for further investigation.
Scientific Research Applications
Antiviral Activity Against Zika Virus
(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide, identified in studies as a potent inhibitor of Zika virus replication, represents a significant advancement in antiviral therapy. The compound was discovered through high-throughput screening, demonstrating its ability to prevent the formation of the virus's membranous replication compartment within the endoplasmic reticulum. This action inhibits the replication of the Zika virus, highlighting the compound's potential as a lead candidate for developing treatments against Zika virus infections, which are linked to severe neurological and congenital malformations (Riva et al., 2021).
Improvement in Thermal and Mechanical Properties of Nanocomposites
Research into polyhedral oligomer silsesquioxanes (POSS)/polyimide (PI) nanocomposites has shown that incorporating compounds with structural similarities to (E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide can significantly enhance thermal and mechanical properties. These improvements are attributed to the strong covalent bonds formed between the PI matrix and the nanofillers, leading to increased thermal stability and mechanical strength, crucial for advanced material applications (Huang et al., 2003).
Chemical Synthesis and Structural Analysis
The compound's utility extends into synthetic chemistry, where it serves as a key intermediate in the Bischler-Napieralski reaction to synthesize complex nitrogen-containing heterocycles. These reactions are pivotal in the synthesis of various bioactive molecules, demonstrating the compound's versatility in facilitating the construction of complex chemical structures (Browne et al., 1981).
Novel Synthetic Routes for Alkaloids
Further research highlights the compound's role in enabling novel synthetic routes towards complex alkaloids through tandem Pummerer/Mannich cyclization sequences. This methodology offers a convergent and stereochemically controlled approach to synthesizing therapeutically relevant alkaloids, showcasing the compound's contribution to advancing synthetic organic chemistry (Padwa et al., 2003).
properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-2-3-4-5-6-10-17-29-24-15-13-21(14-16-24)18-23(19-26)25(28)27-20-22-11-8-7-9-12-22/h7-9,11-16,18H,2-6,10,17,20H2,1H3,(H,27,28)/b23-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVIJBOOUJPBIX-PTGBLXJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-benzyl-2-cyano-3-(4-octoxyphenyl)prop-2-enamide |
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